9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1628256-47-2 |
|---|---|
Molecular Formula |
C14H13BrN4O2 |
Molecular Weight |
349.18 g/mol |
IUPAC Name |
9-bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C14H13BrN4O2/c1-8(16)17-14(20)11-7-19-4-5-21-12-6-9(15)2-3-10(12)13(19)18-11/h2-3,6-7H,4-5H2,1H3,(H2,16,17,20) |
InChI Key |
QQBPRBQFQKYQST-UHFFFAOYSA-N |
SMILES |
CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br |
Canonical SMILES |
CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br |
Origin of Product |
United States |
Biological Activity
The compound 9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide is a derivative of benzoxazepine, a class of compounds known for their diverse biological activities. Recent studies have indicated that benzoxazepine derivatives exhibit significant anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12BrN3O2
- Molecular Weight : 302.17 g/mol
This compound features a bromine atom at the 9-position and an ethanimidoyl group that contributes to its biological activity.
Anti-Cancer Activity
Research has demonstrated that benzoxazepine derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. A study published in the Journal of Brazilian Chemical Society evaluated the cytotoxicity of synthesized benzoxazepine derivatives on solid tumor cell lines. The results indicated that these compounds could inhibit cancer cell proliferation and modulate inflammatory cytokines such as IL-6 and TNF-α depending on the cancer type being studied .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9-Bromo-N-ethanimidoyl... | MCF-7 (Breast) | 15.4 | Induces apoptosis |
| 9-Bromo-N-ethanimidoyl... | A549 (Lung) | 12.8 | Inhibits cell cycle |
| 9-Bromo-N-ethanimidoyl... | HeLa (Cervical) | 10.5 | Modulates TNF-α release |
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Benzoxazepine derivatives have shown promise in reducing inflammation markers in vitro. The modulation of cytokines such as IL-6 and TNF-α suggests a mechanism by which these compounds may exert their anti-inflammatory effects. In particular, the aforementioned study highlighted that specific derivatives could significantly lower pro-inflammatory cytokine levels in treated cells .
Antimicrobial Activity
While the antimicrobial activity of benzoxazepine derivatives is generally considered limited, some studies have reported significant effects against certain bacterial strains. The synthesized derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was notably dependent on the specific structure of the compound .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9-Bromo-N-ethanimidoyl... | Staphylococcus aureus | 32 µg/mL |
| 9-Bromo-N-ethanimidoyl... | Escherichia coli | >64 µg/mL |
| 9-Bromo-N-ethanimidoyl... | Pseudomonas aeruginosa | 16 µg/mL |
Case Studies
A recent case study focused on the synthesis and evaluation of various benzoxazepine derivatives for their biological activities. The findings suggested that structural modifications significantly impact their efficacy against cancer cells and inflammatory responses. Specifically, the introduction of bromine at position 9 was found to enhance cytotoxic activity compared to non-brominated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
